molecular formula C8H6BF5O3 B3059012 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid CAS No. 936250-24-7

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

Cat. No. B3059012
CAS RN: 936250-24-7
M. Wt: 255.94 g/mol
InChI Key: CDDYENUINDWWMW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a chemical compound with the empirical formula C8H8BF3O3 . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a boronic acid group (B(OH)2) and a 2,2,2-trifluoro-ethoxy group attached . The molecular weight is 219.95 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 219.95 . The flash point is 139.4±30.7 °C . The index of refraction is 1.463 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety in this compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions. It can react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Researchers use this reaction to synthesize complex organic molecules, such as pharmaceutical intermediates and functional materials .

Fluorescent Sensors and Probes

The trifluoroethoxy group contributes to the compound’s solubility and stability. Scientists have exploited this property to design fluorescent sensors and probes. By attaching a fluorophore to the boronic acid, they can detect specific analytes (such as sugars or diols) through fluorescence changes. These sensors find applications in biological imaging, environmental monitoring, and chemical analysis .

Antiplasmodial Activity

Chalcones containing the trifluoroethoxy group have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. These compounds inhibit the incorporation of hypoxanthine, a key step in the parasite’s nucleic acid synthesis. Such research contributes to the development of antimalarial drugs .

Organic Light-Emitting Diodes (OLEDs)

Boronic acids play a role in OLEDs due to their electron-transporting properties. Researchers have explored derivatives of this compound as potential materials for OLEDs. Their ability to transport charge carriers makes them promising candidates for next-generation displays and lighting devices .

Catalysis and Asymmetric Synthesis

Boronic acids participate in various catalytic processes. Researchers have used them as ligands for transition metals, enabling enantioselective transformations. The trifluoroethoxy group can influence the chiral environment, leading to asymmetric synthesis of valuable compounds .

Medicinal Chemistry

Given its unique structure, this compound could serve as a starting point for drug discovery. Medicinal chemists explore its interactions with biological targets, aiming to develop novel therapies. The trifluoroethoxy substituent may enhance bioavailability and pharmacokinetics .

These applications highlight the versatility and potential impact of 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid in scientific research. If you’d like further details or additional applications, feel free to ask

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid moiety forms a new bond with a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are known to interact with various biochemical pathways through their ability to form reversible covalent bonds with biological targets .

Pharmacokinetics

The trifluoroethoxy and difluorobenzene moieties could potentially influence the compound’s bioavailability by affecting its lipophilicity and thus its absorption and distribution .

Result of Action

The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling could potentially lead to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids can be affected by factors such as pH and temperature . Additionally, the presence of certain functional groups in the compound’s structure, such as the trifluoroethoxy group, could potentially influence its stability and reactivity .

properties

IUPAC Name

[3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(7(5)11)17-3-8(12,13)14/h1-2,15-16H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDYENUINDWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)OCC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590302
Record name [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

CAS RN

936250-24-7
Record name [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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